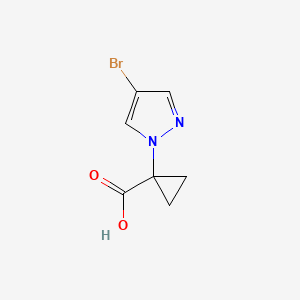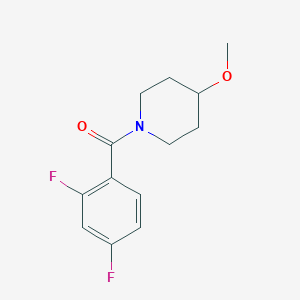
(2,4-Difluorophenyl)(4-methoxypiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2,4-Difluorophenyl)(4-methoxypiperidin-1-yl)methanone” is a chemical compound with the molecular formula C12H13F2NO . It is also known by other names such as “(2,4-Difluorophenyl) (4-piperidinyl)methanone” in English, “(2,4-Difluorophényl) (4-pipéridinyl)méthanone” in French, and “(2,4-Difluorphenyl)(4-piperidinyl)methanon” in German .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on its molecular formula C12H13F2NO . The compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O) atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 225.234 Da and a monoisotopic mass of 225.096527 Da . It is also predicted to have a boiling point of 304.51°C and a melting point of 89.81°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science Applications
Fluorinated Compounds Synthesis : The synthesis of fluorinated compounds, such as benzophenones, xanthones, acridones, and thioxanthones, involves iterative nucleophilic aromatic substitution reactions. These compounds are crucial for developing novel fluorophores with enhanced photostability and spectroscopic properties, which are valuable in material science and chemical sensing technologies (Woydziak, Fu, & Peterson, 2012).
Crystal Structure Studies : Research into the crystal structures of related compounds, such as (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone, provides insights into the molecular arrangements and potential applications of these compounds in designing new materials with specific physical properties (Revathi et al., 2015).
Nonlinear Optical Materials : Derivatives like (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone have been synthesized and characterized for their nonlinear optical properties, indicating potential applications in photonics and laser technology (Revathi, Jonathan, Sathya, & Usha, 2018).
Biomedical Research
Antimicrobial Activity : A series of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives exhibited significant in vitro antibacterial and antifungal activities, highlighting their potential as lead compounds for developing new antimicrobial agents (Mallesha & Mohana, 2014).
Photopolymerization Initiators : Compounds bearing the (2,4-Difluorophenyl)(4-methoxypiperidin-1-yl)methanone structure can serve as photoinitiators in nitroxide-mediated photopolymerization processes, useful in polymer chemistry and materials science (Guillaneuf et al., 2010).
Antitumor Agents : Certain phenyl methanone derivatives, similar in structure to this compound, have been found to inhibit tubulin polymerization, induce G2/M arrest, and trigger apoptosis in human leukemia cells, indicating their potential as anticancer agents (Magalhães et al., 2013).
Wirkmechanismus
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by “(2,4-Difluorophenyl)(4-methoxypiperidin-1-yl)methanone”. Given the structural features of the compound, it may influence pathways related to fluorinated phenyl and piperidine derivatives .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Eigenschaften
IUPAC Name |
(2,4-difluorophenyl)-(4-methoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2/c1-18-10-4-6-16(7-5-10)13(17)11-3-2-9(14)8-12(11)15/h2-3,8,10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDFBSQJDCNDGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Biphenyl]-4-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2938566.png)

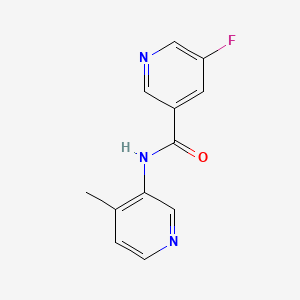
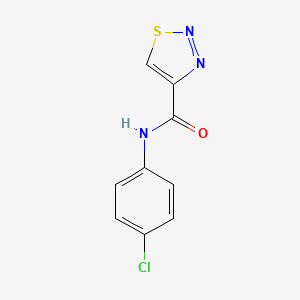
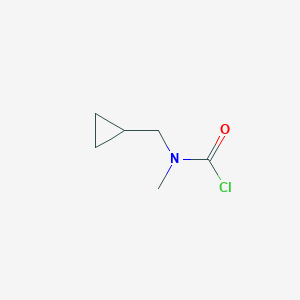
![1-(Indolin-1-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2938571.png)
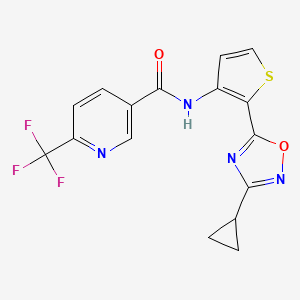
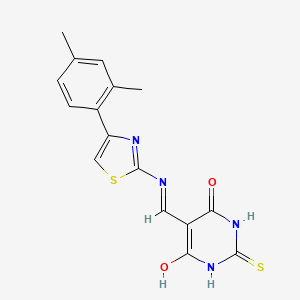


![[(2-Bromoethoxy)methyl]cyclobutane](/img/structure/B2938583.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2938584.png)
![2-[4-(Piperidylsulfonyl)phenyl]-5-pyrrolidinyl-1,3-oxazole-4-carbonitrile](/img/structure/B2938585.png)
